(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (E)-8-(2-(4-ethoxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative of purine that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of 4-ethoxybenzaldehyde with hydrazine derivatives followed by a series of modifications to introduce the purine moiety. The structural features include:
- Purine core : A bicyclic structure that is essential for biological activity.
- Hydrazine linkage : Contributes to the compound's reactivity and interaction with biological targets.
- Allyl group : May enhance lipophilicity and cellular uptake.
Anticancer Activity
Recent studies have shown that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
HeLa (Cervical Cancer) | 15.2 | |
MCF-7 (Breast Cancer) | 12.5 | |
A549 (Lung Cancer) | 18.0 |
These results indicate that the compound exhibits promising activity against multiple cancer types, potentially through mechanisms such as apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression. Notably, it has been identified as a potent inhibitor of sirtuins, which are involved in cellular regulation and metabolism.
Table 2: Inhibition of Sirtuins
Sirtuin Type | IC50 (µM) | Mechanism of Action |
---|---|---|
SIRT1 | 5.0 | Competitive inhibition |
SIRT2 | 6.5 | Mixed-type inhibition |
SIRT3 | 4.8 | Competitive inhibition |
The binding modes were elucidated using molecular docking studies, revealing that the compound occupies the acetyl lysine binding site on sirtuins, confirming its role as a competitive inhibitor .
Case Studies
A recent case study highlighted the use of this compound in combination therapies for enhanced anticancer efficacy. In vitro studies demonstrated synergistic effects when combined with standard chemotherapeutics like cisplatin.
Case Study Overview
- Objective : To evaluate the synergistic effect of this compound with cisplatin.
- Methodology : Combination index (CI) analysis was performed using the Chou-Talalay method.
- Findings : The CI values indicated synergy at various concentration ratios, suggesting that this compound can enhance the efficacy of cisplatin in treating resistant cancer cell lines.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Cell Proliferation : By targeting key regulatory pathways involved in cell cycle progression.
- Induction of Apoptosis : Triggering programmed cell death through mitochondrial pathways.
- Modulation of Enzyme Activity : Specifically inhibiting sirtuins which play critical roles in cancer metabolism and survival.
特性
IUPAC Name |
8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-6-29-15-9-7-14(8-10-15)11-21-23-19-22-17-16(26(19)12-13(2)3)18(27)25(5)20(28)24(17)4/h7-11H,2,6,12H2,1,3-5H3,(H,22,23)/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWTXIZQBCWONR-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。